molecular formula C19H14BrN7OS B15106234 C19H14BrN7OS

C19H14BrN7OS

Cat. No.: B15106234
M. Wt: 468.3 g/mol
InChI Key: LYTDNAZXAPUSDU-UHFFFAOYSA-N
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Description

The compound with the molecular formula C19H14BrN7OS is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H14BrN7OS typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the core aromatic structure through a series of condensation reactions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of bromine, nitrogen, sulfur, and oxygen-containing functional groups. This can be achieved through halogenation, nitration, sulfonation, and oxidation reactions.

    Final Assembly: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

In an industrial setting, the production of This compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

C19H14BrN7OS: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

C19H14BrN7OS: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which C19H14BrN7OS exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    C19H14N4O2S: A structurally similar compound with different functional groups.

    C19H14BrN5OS: Another related compound with a similar core structure but varying substituents.

Uniqueness

C19H14BrN7OS: is unique due to its specific combination of bromine, nitrogen, sulfur, and oxygen atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C19H14BrN7OS

Molecular Weight

468.3 g/mol

IUPAC Name

5-(4-bromophenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H14BrN7OS/c1-10-15(11-3-5-12(20)6-4-11)16-21-9-13-14(27(16)25-10)7-8-26(17(13)28)18-22-19(29-2)24-23-18/h3-9H,1-2H3,(H,22,23,24)

InChI Key

LYTDNAZXAPUSDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Br)C(=O)N(C=C3)C5=NC(=NN5)SC

Origin of Product

United States

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